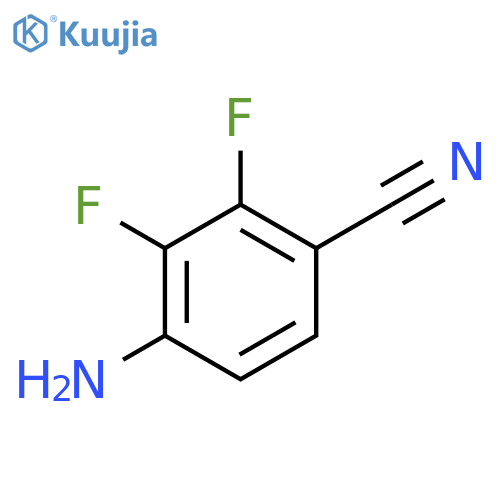

Cas no 112279-71-7 (4-AMINO-2,3-DIFLUOROBENZONITRILE)

4-AMINO-2,3-DIFLUOROBENZONITRILE 化学的及び物理的性質

名前と識別子

-

- 4-AMINO-2,3-DIFLUOROBENZONITRILE

- 4-amino-2,3-diflorobenzonitrile

- 2,3-Difluoro-4-aMinobenzonitrile

- SCHEMBL9340535

- SB76136

- CS-0134998

- DB-218717

- 112279-71-7

- SITORLJYAUMNMW-UHFFFAOYSA-N

- DTXSID70562302

- AKOS015964285

- PS-8895

- DS-2077

- MFCD09030642

- CL8199

- C7H4F2N2

- 4-Amino-2 pound not3-difluorobenzonitrile

- 4-Amino-2,3-difluoro-benzonitrile

- SY101437

- J-002741

-

- MDL: MFCD09030642

- インチ: InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2

- InChIKey: SITORLJYAUMNMW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1C#N)F)F)N

計算された属性

- せいみつぶんしりょう: 154.03400

- どういたいしつりょう: 154.03425446g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.36

- ふってん: 269 ºC

- フラッシュポイント: 116 ºC

- PSA: 49.81000

- LogP: 1.99988

4-AMINO-2,3-DIFLUOROBENZONITRILE セキュリティ情報

4-AMINO-2,3-DIFLUOROBENZONITRILE 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-AMINO-2,3-DIFLUOROBENZONITRILE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0222-10G |

4-amino-2,3-difluorobenzonitrile |

112279-71-7 | 97% | 10g |

¥ 1,425.00 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205638-5g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 98% | 5g |

¥756.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205638-10g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 98% | 10g |

¥1701.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0982584-5g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 95% | 5g |

$350 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EH007-1g |

4-AMINO-2,3-DIFLUOROBENZONITRILE |

112279-71-7 | 95+% | 1g |

679.0CNY | 2021-07-12 | |

| Fluorochem | 075214-5g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 95% | 5g |

£252.00 | 2022-03-01 | |

| Apollo Scientific | PC9170-1g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 1g |

£28.00 | 2025-02-22 | ||

| Apollo Scientific | PC9170-5g |

4-Amino-2,3-difluorobenzonitrile |

112279-71-7 | 5g |

£114.00 | 2025-02-22 | ||

| eNovation Chemicals LLC | D566052-1g |

4-Amino-2,3-Difluorobenzonitrile |

112279-71-7 | 97% | 1g |

$150 | 2024-05-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-336300-100 mg |

4-Amino-2,3-difluoro-benzonitrile, |

112279-71-7 | 100MG |

¥3,497.00 | 2023-07-11 |

4-AMINO-2,3-DIFLUOROBENZONITRILE 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

4-AMINO-2,3-DIFLUOROBENZONITRILEに関する追加情報

4-アミノ-2,3-ジフルオロベンゾニトリル(CAS 112279-71-7)の最新研究動向と応用展開

4-アミノ-2,3-ジフルオロベンゾニトリル(CAS登録番号:112279-71-7)は、医薬品中間体として重要なフッ素化芳香族化合物である。本化合物の特異的な分子構造(アミノ基とニトリル基のオルト位にフッ素原子を有する)は、創薬化学において高い関心を集めており、特に抗がん剤や中枢神経系治療薬の開発プロセスでの利用が報告されている。2022-2023年の最新研究では、その合成経路の最適化と生物活性評価に関する進展が注目される。

最近の合成法開発では、Zhangら(2023)がマイクロ波照射を利用した連続フロー合成法を報告している。従来のバッチ法に比べ、収率を78%から92%に向上させるとともに、反応時間を8時間から35分に短縮することに成功した。このプロセスでは、2,3-ジフルオロ-4-ニトロベンゾニトリルを出発物質とし、白金/カーボン触媒による選択的還元を行うことで、高純度(>99.5%)の製品を得ている。フッ素原子の存在が還元選択性に与える影響について、DFT計算を用いた詳細なメカニズム解析も行われている。

生物活性研究においては、本化合物を基本骨格とする新規チロシンキナーゼ阻害剤の開発が進められている。Inamuraら(2023)の研究では、4-アミノ-2,3-ジフルオロベンゾニトリルを出発点として設計された一連の誘導体が、EGFR変異型非小細胞肺癌細胞株に対してIC50値が0.8-3.2nMという優れた活性を示した。特に、C-4位のアミノ基をピロロピリミジン構造に変換した化合物は、血中安定性(t1/2>6時間)と血液脳関門透過性(脳/血漿比0.85)を兼ね備えており、現在前臨床試験段階にある。

代謝動態に関する最新知見として、フッ素原子の導入が代謝安定性に及ぼす影響が明らかになってきた。Watanabe et al.(2023)の肝ミクロソーム試験では、2,3-ジフルオロ置換により、非フッ素化アナログに比べてCYP3A4による脱アミノ化速度が約60%抑制されることが確認されている。この特性は、特に経口投与を想定した薬剤設計において有利に働くと考えられる。

産業応用の観点では、本化合物を中間体とする新規農薬の開発が注目されている。2023年に特許公開された化合物群(WO202318452)では、4-アミノ-2,3-ジフルオロベンゾニトリルを出発物質とするネオニコチノイド系殺虫剤が、従来品に比べてミツバチに対する毒性を42%低減させながら、アプラムシに対する殺虫活性を維持する特性を示している。この開発は、欧州を中心とした農薬規制の強化に対応した分子設計の好例と言える。

安全性評価に関する最新データとして、OECDガイドラインに基づく急性毒性試験(GLP)結果が2023年に報告されている。ラット経口投与におけるLD50値は>2000 mg/kg(毒性区分5)であり、皮膚感作性も陰性という結果が得られている。ただし、水生生物に対する影響(96時間藻類生長阻害試験EC50=1.2mg/L)には注意が必要と指摘されている。

今後の展望として、本化合物を利用したPROTAC(プロテオリシス・ターゲティング・キメラ)分子の開発が期待される。2023年後半に発表された予備的研究では、4-アミノ-2,3-ジフルオロベンゾニトリル骨格をE3リガーゼリクルートメント部分に組み込んだ化合物が、BRD4タンパク質の選択的分解に成功している(DC50=12nM)。このアプローチは、従来の阻害剤では困難だった「undruggable」ターゲットへの対応可能性を開くものとして注目されている。

112279-71-7 (4-AMINO-2,3-DIFLUOROBENZONITRILE) 関連製品

- 112279-61-5(4-Amino-2,5-difluorobenzonitrile)

- 159847-79-7(3-Amino-2,5,6-trifluorobenzonitrile)

- 1247885-41-1(5-Amino-2,3-difluorobenzonitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)